

A Comparative Guide to the Sigma Receptor Affinity of Pyridine Dicarbonitriles

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Compound of Interest

Compound Name: 6-(Piperidin-1-yl)pyridine-3-carbonitrile

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This guide provides a comparative analysis of the binding affinities of a series of 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile derivatives for sigma-1 (σ_1) and sigma-2 (σ_2) receptors. The data presented is derived from robust experimental assays and is intended to inform structure-activity relationship (SAR) studies and guide the development of novel sigma receptor ligands.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities (K_i) of various pyridine dicarbonitrile compounds for human sigma-1 ($h\sigma_1R$) and sigma-2 ($h\sigma_2R$) receptors. Lower K_i values indicate higher binding affinity.

Compound	Linker Length (n)	R ¹	R ²	hσ ₁ R Ki (nM)	hσ ₂ R Ki (nM)	Selectivity (σ ₂ /σ ₁)
1	0	H	H	29.2 ± 2.1	>1000	>34
2	2	H	H	7.57 ± 0.59	487 ± 35	64
3	3	H	H	2.97 ± 0.22	415 ± 43	140
4	4	H	H	3.97 ± 0.66	452 ± 51	114
5	2	H	Me	1.45 ± 0.43	421 ± 21	290
6	3	H	Me	3.16 ± 0.18	389 ± 23	123
7	4	H	Me	3.03 ± 0.11	434 ± 33	143
8	0	Ph	H	18.3 ± 1.5	512 ± 47	28
9	2	Ph	H	7.45 ± 0.43	498 ± 39	67
10	3	Ph	H	10.1 ± 0.98	501 ± 28	50
11	4	Ph	H	12.3 ± 1.1	523 ± 41	43
12	2	Ph	Me	10.9 ± 0.87	511 ± 37	47
NE-100	-	-	-	2.00 ± 0.15	154 ± 11	77
PB28	-	-	-	1.87 ± 0.09	2.54 ± 0.13	1.4

Data extracted from a study on 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles.[1]

Experimental Protocols

The binding affinities provided were determined using competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.[2][3][4]

1. Membrane Preparation:

- Guinea pig liver and rat liver tissues are commonly used for their high expression of sigma-1 and sigma-2 receptors, respectively.[3]

- Tissues are homogenized in an ice-cold sucrose buffer and centrifuged to pellet the cell membranes.
- The resulting membrane pellets are washed and resuspended in a Tris-HCl buffer to a specific protein concentration, determined by a protein assay such as the Bradford method.

2. Sigma-1 Receptor Binding Assay:

- Radioligand: [--INVALID-LINK---](#)pentazocine, a selective σ_1 receptor agonist, is used.[\[2\]](#)[\[3\]](#)
- Procedure:
 - A constant concentration of [--INVALID-LINK---](#)pentazocine (near its K_d value) is incubated with the guinea pig liver membrane preparation.
 - Increasing concentrations of the unlabeled test compounds (pyridine dicarbonitriles) are added to compete with the radioligand for binding to the σ_1 receptors.
 - Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand, such as haloperidol.[\[5\]](#)
 - The incubation is carried out at 37°C for a specified period (e.g., 120 minutes) to reach equilibrium.[\[6\]](#)
 - The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
 - The radioactivity retained on the filters is measured using liquid scintillation counting.

3. Sigma-2 Receptor Binding Assay:

- Radioligand: $[^3\text{H}]$ -1,3-di-o-tolyl-guanidine ($[^3\text{H}]$ DTG), a non-selective sigma ligand, is used in the presence of a masking agent.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Procedure:
 - To measure binding specifically to σ_2 receptors, the assay is conducted in the presence of a high concentration of (+)-pentazocine to saturate and block the σ_1 receptors.[\[3\]](#)[\[4\]](#)

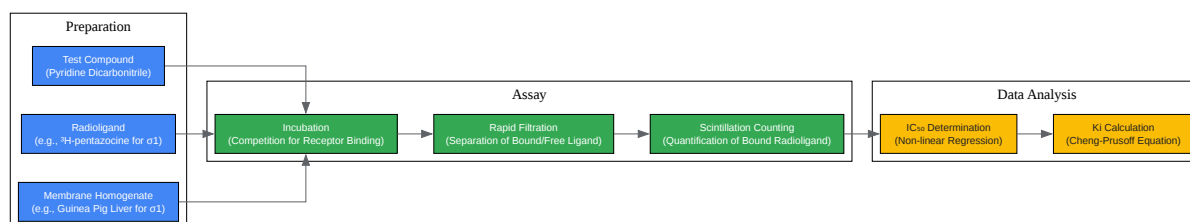
- A constant concentration of [^3H]DTG is incubated with the rat liver membrane preparation.
- Increasing concentrations of the unlabeled test compounds are added.
- Non-specific binding is determined using a high concentration of an unlabeled ligand like haloperidol.
- The incubation and filtration steps are similar to the $\sigma 1$ assay.

4. Data Analysis:

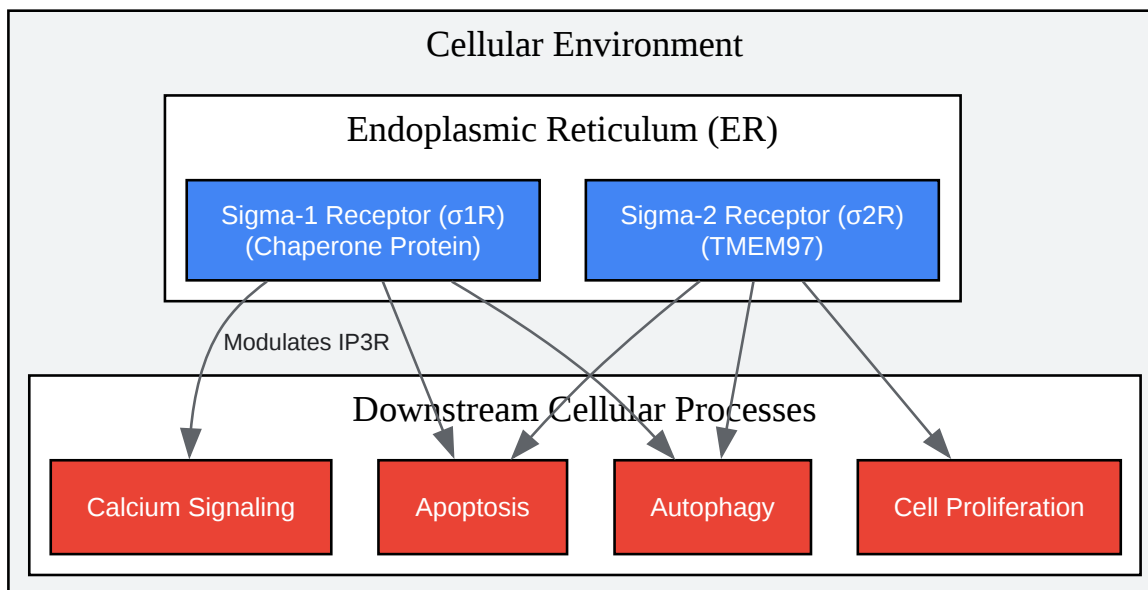
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined by non-linear regression analysis of the competition curves.
- The inhibition constant (K_i) is then calculated from the IC_{50} value using the Cheng-Prusoff equation: $K_i = \text{IC}_{50} / (1 + [\text{L}]/K_d)$, where $[\text{L}]$ is the concentration of the radioligand and K_d is its dissociation constant.

Visualizations

The following diagrams illustrate the experimental workflow and the cellular context of sigma receptors.



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Competitive Radioligand Binding Assay Workflow.

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